4-Morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
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Overview
Description
4-Morpholin-4-yl-1benzofuro[3,2-d]pyrimidine;hydrochloride is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines.
Preparation Methods
The synthesis of 4-Morpholin-4-yl-1benzofuro[3,2-d]pyrimidine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the acylation of benzofuran derivatives followed by cyclization with hydrazine hydrate to form the benzofuro[3,2-d]pyrimidine core . The morpholine group is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4-Morpholin-4-yl-1benzofuro[3,2-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Morpholin-4-yl-1benzofuro[3,2-d]pyrimidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-1benzofuro[3,2-d]pyrimidine;hydrochloride involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell growth, differentiation, and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 4-Morpholin-4-yl-1benzofuro[3,2-d]pyrimidine;hydrochloride include other benzofuro[3,2-d]pyrimidine derivatives and fused pyrimidine compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine . These compounds share similar biological activities but differ in their specific molecular structures and substituent groups, which can affect their potency and selectivity as protein kinase inhibitors .
Properties
IUPAC Name |
4-morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2.ClH/c1-2-4-11-10(3-1)12-13(19-11)14(16-9-15-12)17-5-7-18-8-6-17;/h1-4,9H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRMFRCVHYPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2OC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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